molecular formula C27H21N3O B12121883 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene

2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene

Cat. No.: B12121883
M. Wt: 403.5 g/mol
InChI Key: AKGDLQSYPPXBHJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of this compound, which includes an indoloquinoxaline core and a naphthalene moiety, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process. One common method is the condensation reaction of isatin with o-phenylenediamine, followed by further functionalization. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed to introduce various substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used as catalysts under microwave conditions to achieve high yields . Cerium (IV) oxide nanoparticles have also been shown to be effective in similar reactions conducted in aqueous media .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of indole-based compounds.

Scientific Research Applications

2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene stands out due to its combined indoloquinoxaline and naphthalene structures, which confer unique electronic and photophysical properties. This makes it particularly valuable in the fields of optoelectronics and medicinal chemistry.

Properties

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

7-methyl-6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H21N3O/c1-18-7-6-10-22-25-27(29-24-12-5-4-11-23(24)28-25)30(26(18)22)15-16-31-21-14-13-19-8-2-3-9-20(19)17-21/h2-14,17H,15-16H2,1H3

InChI Key

AKGDLQSYPPXBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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